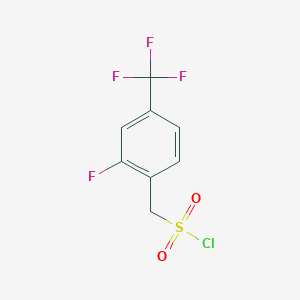
(2-Fluoro-4-trifluoromethylphenyl)methylsulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride: is an organofluorine compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the chlorosulfonation of [2-fluoro-4-(trifluoromethyl)phenyl]methane using chlorosulfonic acid under controlled conditions . Another approach involves the reaction of [2-fluoro-4-(trifluoromethyl)phenyl]methanol with thionyl chloride, which converts the hydroxyl group to a sulfonyl chloride .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction temperatures further enhances the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions under specific conditions, often involving strong oxidizing or reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Oxidation-Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It is also employed in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry .
Biology and Medicine: The compound’s derivatives have been investigated for their potential as enzyme inhibitors and pharmaceutical intermediates. The presence of fluorine and trifluoromethyl groups enhances the metabolic stability and bioavailability of these derivatives .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and insecticides. Its unique reactivity makes it a valuable intermediate in the production of various agrochemical products .
Mecanismo De Acción
The mechanism of action of [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride primarily involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is leveraged in the design of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
- [2-fluoro-4-(trifluoromethyl)phenyl]methanol
- [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonamide
- [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonate esters .
Uniqueness: Compared to its analogs, [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonylchloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of sulfonyl-containing compounds and in applications requiring high chemical stability .
Propiedades
Fórmula molecular |
C8H5ClF4O2S |
|---|---|
Peso molecular |
276.64 g/mol |
Nombre IUPAC |
[2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride |
InChI |
InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 |
Clave InChI |
USJYMUZABVRPLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)F)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


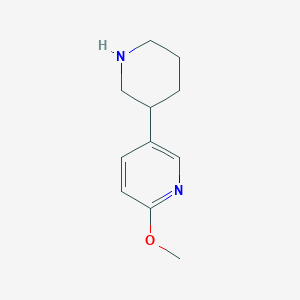
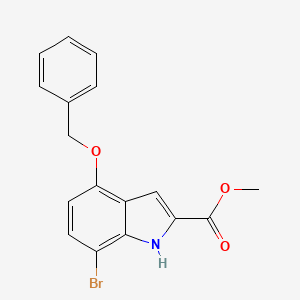

![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
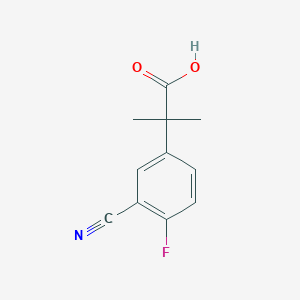
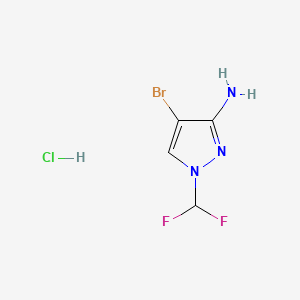
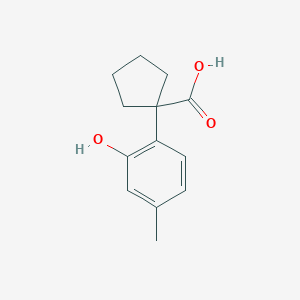
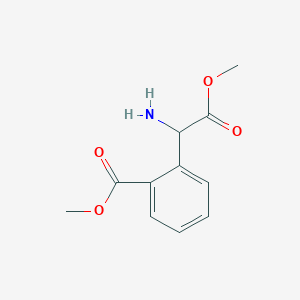

aminehydrochloride](/img/structure/B13588167.png)
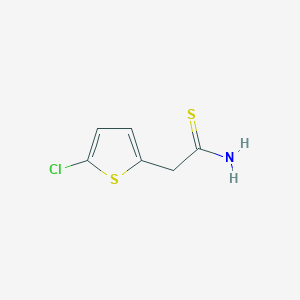
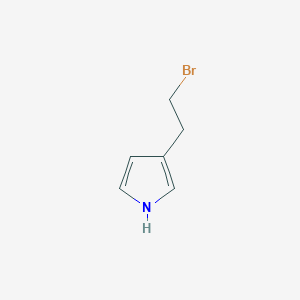
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)
